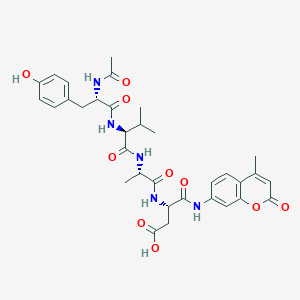

Ac-YVAD-AMC

概要

説明

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC) is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. This compound is particularly valuable in research focused on understanding the mechanisms of cell death and inflammation.

作用機序

Target of Action

Ac-YVAD-AMC is a potent inhibitor of caspase-1 . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

This compound is a fluorogenic substrate . Upon cleavage, the peptide bond between the valine and AMC (7-amino-4-methylcoumarin) is broken, releasing the highly fluorescent AMC molecule . This means that the fluorescence of AMC can be used to quantify the activity of caspase-1 .

Biochemical Pathways

Once activated, a caspase can induce intracellular signaling pathways involving proteolytic activation of other caspase family members . For example, caspase-1 and -11 can process the effector caspases procaspase-3 and -7, and to a lesser extent procaspase-6 . This suggests that the caspase-1 subfamily members either act upstream of the apoptosis effector caspases or else are part of a totally separate activation pathway .

Pharmacokinetics

Peptide-based inhibitors like this compound display a wide range of selectivities and potencies against these enzymes, with dissociation constants ranging from 75 pm to >10 mm . The halomethyl ketone benzyloxycarbonyl-VAD fluoromethyl ketone is a broad specificity irreversible caspase inhibitor, with second-order inactivation rates that range from 2.9 10^2 M^-2 s^-1 for caspase-2 to 2.8 10^5 M^-2 s^-1 for caspase-1 .

Result of Action

The result of this compound’s action is the inhibition of bacteria-induced cell death of hypersensitive response (HR) cells . This suggests that this compound could potentially be used as a therapeutic intervention in diseases where caspase-1 mediated cell death is implicated .

Action Environment

The effectiveness of caspase inhibitors like this compound can be influenced by various factors, including the specific type of disease, the stage of the disease, and the overall health status of the individual .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin involves the stepwise assembly of the peptide sequence followed by the attachment of the fluorogenic molecule, 7-amino-4-methylcoumarin. The process typically includes:

Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially added to the growing chain, with deprotection and coupling steps.

Cleavage and Deprotection: The completed peptide is cleaved from the solid support and deprotected to yield the free peptide.

Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process, along with high-performance liquid chromatography (HPLC) purification, ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by caspase-1. The cleavage of the peptide bond between the aspartic acid and the 7-amino-4-methylcoumarin releases the fluorogenic molecule, which can be detected by fluorescence spectroscopy.

Common Reagents and Conditions

Reagents: Caspase-1 enzyme, buffer solutions (e.g., phosphate-buffered saline), and fluorogenic substrates.

Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits fluorescence upon release from the peptide substrate.

科学的研究の応用

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin is widely used in scientific research for:

Biochemical Assays: Measuring caspase-1 activity in various biological samples.

Drug Discovery: Screening potential inhibitors of caspase-1 for therapeutic applications in inflammatory diseases and cancer.

Cell Biology: Studying the mechanisms of apoptosis and inflammation in cell culture and animal models.

Neuroscience: Investigating the role of caspase-1 in neurodegenerative diseases and brain injuries.

類似化合物との比較

Similar Compounds

Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC): A substrate for caspase-3, used in apoptosis studies.

Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin (Ac-IETD-AMC): A substrate for caspase-8, used in apoptosis and inflammation research.

Uniqueness

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin is unique in its specificity for caspase-1, making it an essential tool for studying the role of this enzyme in inflammation and cell death. Its ability to provide a fluorescent readout upon cleavage allows for sensitive and quantitative measurement of caspase-1 activity in various experimental settings

生物活性

Ac-YVAD-AMC is a tetrapeptide substrate that serves as a specific fluorogenic indicator for caspase-1 activity, which plays a crucial role in various biological processes, including apoptosis and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications in research and therapeutic contexts.

This compound is cleaved by caspase-1, leading to the release of the AMC (7-amino-4-methylcoumarin) fluorophore, which can be quantitatively measured. This cleavage is indicative of caspase-1 activity and can be used to study the enzyme's role in various cellular processes.

Inhibition of Caspase Activity

- Neuroprotection Studies : A study demonstrated that treatment with Ac-YVAD.cmk (a derivative of this compound) significantly reduced infarct volumes in ischemic brain models. The results showed a reduction in both caspase-1-like and caspase-3 activity at 24 hours post-treatment, indicating that Ac-YVAD.cmk effectively inhibits apoptosis pathways mediated by these caspases .

- Sensitivity to TNF : In experiments with L929 fibrosarcoma cells, pretreatment with Ac-YVAD-cmk increased sensitivity to tumor necrosis factor (TNF)-induced necrosis. Cells treated with Ac-YVAD-cmk exhibited a 1,000-fold increase in sensitivity to TNF compared to controls, highlighting the role of caspases in protecting against TNF-mediated cell death .

- Cleavage Efficiency : The cleavage efficiency of this compound by various caspases was assessed. It was found that while this compound is primarily cleaved by caspase-1, it also shows lower activity with other caspases under certain conditions .

Table 1: Effect of Ac-YVAD-cmk on Caspase Activity

| Treatment | Caspase-1 Activity (pmol/min/mg protein) | Caspase-3 Activity (pmol/min/mg protein) |

|---|---|---|

| Control | 100 ± 20.3 | 100 ± 30.3 |

| Ac-YVAD.cmk | 3.4 ± 10.4 (p < 0.01) | 13.2 ± 9.5 (p < 0.05) |

This table summarizes the significant reduction in caspase activities following treatment with Ac-YVAD.cmk, demonstrating its inhibitory effects on apoptotic pathways.

Table 2: Sensitivity of L929 Cells to TNF

| TNF Concentration (IU/ml) | Control LD50 | Ac-YVAD-cmk LD50 | zDEVD-fmk LD50 | zVAD-fmk LD50 |

|---|---|---|---|---|

| 0.032 | 1.2 | 1.1 | 1.1 | 1.2 |

| 0.8 | 4.1 | 3.7 | 3.4 | 4.4 |

| 20 | 9.3 | 9.5 | 8.8 | 8.3 |

| 500 | 10.4 | 10.0 | 9.3 | 6.4* |

This table illustrates the increased sensitivity of L929 cells to TNF-mediated necrosis when pretreated with Ac-YVAD-cmk compared to controls.

Case Study: Neuroprotection in Ischemic Models

In an animal model of ischemic stroke, administration of Ac-YVAD.cmk resulted in a significant reduction in infarct size and improved neurological outcomes compared to untreated controls . The study indicated that inhibition of caspase-1-like activity not only protects neuronal cells but also reduces subsequent inflammatory responses that exacerbate neuronal damage.

Case Study: Cancer Cell Response to TNF

In a series of experiments involving L929 cells treated with TNF, researchers observed that those pretreated with Ac-YVAD-cmk showed markedly increased cell death rates due to enhanced sensitivity to TNF-induced necrosis . This finding underscores the potential utility of this compound derivatives in understanding cancer cell responses and developing targeted therapies.

特性

IUPAC Name |

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLOALWHJIANIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274428 | |

| Record name | Ac-YVAD-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-65-2 | |

| Record name | Ac-YVAD-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。